molecular formula C8H17BrMg B097817 Magnesium, bromooctyl- CAS No. 17049-49-9

Magnesium, bromooctyl-

Cat. No.: B097817
CAS No.: 17049-49-9
M. Wt: 217.43 g/mol
InChI Key: IOOQQIVFCFWSIU-UHFFFAOYSA-M
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Description

Magnesium, bromooctyl- is a useful research compound. Its molecular formula is C8H17BrMg and its molecular weight is 217.43 g/mol. The purity is usually 95%.
The exact mass of the compound Magnesium, bromooctyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnesium, bromooctyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, bromooctyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

n-Octylmagnesium Bromide, also known as Magnesium, bromooctyl- or octylmagnesium bromide, is a type of Grignard reagent . It is widely used in organic synthesis . Here is an overview of its mechanism of action:

Mode of Action

n-Octylmagnesium Bromide, like other Grignard reagents, is a strong nucleophile and base . It interacts with its targets by attacking the electrophilic carbon atom of the carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the creation of alcohols, ketones, or other organic compounds.

Action Environment

The action of n-Octylmagnesium Bromide is highly dependent on the environment. It is sensitive to moisture and air, and it must be handled under anhydrous conditions . The reaction is typically carried out in an inert solvent like diethyl ether . Temperature, concentration, and the presence of other reagents can also significantly influence the reaction’s outcome.

Biological Activity

Magnesium, bromooctyl- is a compound that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological processes, and relevant case studies.

Overview of Magnesium's Biological Role

Magnesium (Mg) is an essential mineral involved in numerous biological functions. It serves as a cofactor for over 600 enzymes, playing critical roles in metabolic processes such as energy production, protein synthesis, and DNA/RNA stability. The significance of magnesium extends to its involvement in cellular signaling pathways and the maintenance of ion balance across cell membranes .

Key Functions of Magnesium:

  • Cofactor for Enzymes : Essential for enzymes involved in ATP synthesis, glycolysis, and oxidative phosphorylation.
  • Cellular Processes : Regulates cell cycle progression, differentiation, and apoptosis.
  • Neuromuscular Function : Influences muscle contraction and nerve transmission.
  • Immune Regulation : Plays a role in modulating immune responses and inflammation .

The biological activity of magnesium compounds, including magnesium, bromooctyl-, can be attributed to several mechanisms:

  • Antioxidant Activity : Magnesium has been shown to scavenge free radicals and enhance mitochondrial antioxidant defenses. This property is crucial for protecting cells from oxidative stress .
  • Regulation of Ion Channels : Magnesium regulates calcium channels, impacting cellular excitability and neurotransmitter release. This action is significant in neuromuscular function and cardiac health .
  • Influence on Gene Expression : Magnesium facilitates the binding of transcription factors to DNA, thereby influencing gene expression related to growth and metabolism .

Table 1: Summary of Biological Activities Associated with Magnesium Compounds

ActivityDescriptionReferences
AntioxidantScavenges free radicals; enhances mitochondrial function ,
Anti-inflammatoryReduces cytokine production; modulates immune response ,
Pain reliefEffective in reducing menstrual pain; improves quality of life
Cellular metabolismFacilitates ATP synthesis; regulates enzyme activity ,
Neuromuscular functionInfluences muscle contraction; impacts neurotransmitter release

Case Study 1: Magnesium Supplementation and Dysmenorrhea

In a randomized controlled trial involving female college students with moderate to severe dysmenorrhea, participants were administered either 150 mg or 300 mg of magnesium stearate daily. Results showed significant reductions in menstrual symptoms such as cramps and headaches with both doses, but the higher dose was notably more effective . This study highlights magnesium's potential as a therapeutic agent for pain management.

Case Study 2: Magnesium Levels and Chronic Disease Risk

A recent study from Australia linked low serum magnesium levels with increased DNA damage and susceptibility to chronic diseases such as cancer and neurodegenerative disorders. The study emphasized the importance of maintaining adequate magnesium levels for genetic protection and overall health . This finding suggests that magnesium supplementation could be vital in preventing disease progression related to low magnesium status.

Properties

IUPAC Name

magnesium;octane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOQQIVFCFWSIU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884954
Record name Magnesium, bromooctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17049-49-9
Record name Magnesium, bromooctyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017049499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, bromooctyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, bromooctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octylmagnesium bromide
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Customer
Q & A

ANone: Octylmagnesium bromide is a Grignard reagent with the molecular formula C8H17MgBr. Its molecular weight is 245.58 g/mol. While specific spectroscopic data might vary depending on the solvent and conditions, it's typically characterized by strong C-Mg and Mg-Br vibrations in infrared spectroscopy.

A: Octylmagnesium bromide, like other Grignard reagents, can act as a nucleophile in cross-coupling reactions. For instance, it reacts with alkyl halides in the presence of catalysts like Fe(acac)3 []. The reaction likely proceeds through a single-electron transfer, oxidative addition pathway, with the octyl group ultimately transferring to the alkyl halide substrate [].

A: Absolutely. This reagent finds use in various synthetic pathways. One notable example is the synthesis of (4E)-tridec-4-en-1-yl acetate, a sex pheromone for the tomato pinworm (Keiferia lycopersicella) [, ]. In this multistep synthesis, octylmagnesium bromide undergoes an iron-catalyzed cross-coupling reaction with ethyl (4E)-5-chloropent-4-enoate, a crucial step in building the pheromone's carbon chain [].

A: Research indicates that alkyl bromides generally show higher reactivity compared to alkyl chlorides when reacting with octylmagnesium bromide in the presence of Zr/Co heterobimetallic complexes []. This suggests a potential role for leaving group ability in influencing reaction efficiency.

A: Yes, it can. Studies demonstrate that when complexed with chiral ligands like (-)-sparteine, octylmagnesium bromide can facilitate the asymmetric polymerization of 3-phenylpropanal []. This highlights the potential of this reagent in synthesizing chiral molecules with specific stereochemical configurations.

A: Yes, investigations using chiral 1-bromo-1-methylspiro[2.5]octane have provided insights into the surface nature of Grignard reagent formation. These studies, including radical trapping experiments, suggest that the reaction with magnesium to form the Grignard reagent primarily occurs on the metal's surface [].

ANone: Octylmagnesium bromide is a highly reactive compound, characteristic of Grignard reagents. It reacts violently with water, generating flammable alkane gas (octane in this case). Therefore, it's crucial to handle this reagent with extreme caution under anhydrous conditions, utilizing appropriate safety equipment and procedures.

ANone: Common techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:
    • 1H NMR and 13C NMR are invaluable for analyzing the structure and purity of synthesized compounds, as demonstrated in the polymerization studies with 3-phenylpropanal [].
  • Gas Chromatography (GC):
    • Coupled with appropriate detectors, GC allows for separating and quantifying different components in a reaction mixture. For example, this could be used to monitor the formation of (4E)-tridec-4-en-1-yl acetate [].

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